molecular formula C18H19NO3 B1266458 1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- CAS No. 36778-78-6

1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl-

Cat. No. B1266458
CAS RN: 36778-78-6
M. Wt: 297.3 g/mol
InChI Key: RXJSYYBGXMOGCK-UHFFFAOYSA-N
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Description

1H,3H,5H-Oxazolo(3,4-c)oxazole, 3,5-diphenyl-7a-hydroxymethyl- (hereafter referred to as Oxazolo) is a versatile and important chemical compound in the field of organic synthesis. It has been widely used in the synthesis of heterocyclic compounds, and its versatile reactivity has been exploited in a variety of synthetic transformations. Oxazolo is a five-membered heterocyclic ring system composed of an oxygen atom and four carbon atoms. It is a highly reactive compound, and its reactivity is mainly due to its electron-withdrawing oxazole group.

Scientific Research Applications

Synthesis and Optoelectronic Properties

A study by Abbas et al. (2018) focuses on synthesizing new bicyclic oxazolidine compounds related to 1H,3H,5H-Oxazolo(3,4-c)oxazole. These compounds are characterized using spectroscopy and X-ray diffraction. Density Functional Theory (DFT) is used to analyze their electronic and photophysical properties, revealing intra-molecular charge transfer and absorption wavelengths under various conditions (Abbas et al., 2018).

Preparation Methods

O'Conner et al. (1977) describe methods for preparing α-hydroxymethylserine using a copper(II) complex of dihydro-1H,3H,5H-oxazolo[3,4-c]oxazole-7a-carboxylic acid. This study highlights efficient preparation techniques in high yield (O'Conner et al., 1977).

Metal(II) Complexes

Research by Teo and O'connor (1983) involves preparing metal(II) complexes of dihydro-1H,3H,5H-oxazolo[3,4-c]oxazole-7a-carboxylic acid. These complexes are characterized through various methods, including microanalysis and magnetic moment measurements, along with spectroscopic examinations (Teo & O'connor, 1983).

Catalytic Synthesis Applications

Boersch et al. (2016) explore the catalytic synthesis of 4-(hetero)aryl substituted 5-(2-oxoethyl) oxazol-2(3H)-ones. They emphasize the structural significance of oxazol-2(3H)-one in various biological and chemical contexts, including its presence in active pharmaceutical ingredients (Boersch et al., 2016).

Cycloaddition Reactions

Melo et al. (2002) detail the intermolecular 1,3-dipolar cycloaddition of thiazolo[3,4-c]oxazol-4-ium-1-olates, leading to the synthesis of new chiral pyrrolo[1,2-c]thiazoles. This research demonstrates the versatility of oxazole derivatives in creating complex heterocyclic structures (Melo et al., 2002).

Mechanism of Action

While the exact mechanism of action for this compound is not explicitly stated in the search results, it is used in the synthesis of new bicyclic oxazolidine compounds.

Safety and Hazards

This compound is subject to reporting under this section for the significant new uses described in paragraph (a) (2) of this section . Single exposure may cause severe burns and blistering, and it may be absorbed in the body and cause dizziness, nausea, and vomiting .

properties

IUPAC Name

(3,5-diphenyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-11-18-12-21-16(14-7-3-1-4-8-14)19(18)17(22-13-18)15-9-5-2-6-10-15/h1-10,16-17,20H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJSYYBGXMOGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(N2C(O1)C3=CC=CC=C3)C4=CC=CC=C4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957997
Record name (3,5-Diphenyl-1H,3H,5H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36778-78-6
Record name 1H,3H,5H-Oxazolo(3,4-c)oxazole-7a(7H)-methanol, 3,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036778786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC90566
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,5-Diphenyl-1H,3H,5H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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